5-Chloro-2,4-difluoropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-2,4-difluoropyrimidine and related derivatives often involves chlorination and fluorination reactions. An example includes the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines leading to the formation of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones. These processes are typically characterized by their regioselectivity and the ability to introduce chloro and fluoro groups into the pyrimidine ring, as confirmed by NMR spectroscopy and X-ray structural analysis (Gudz et al., 2013).
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4-difluoropyrimidine derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. These techniques help elucidate the positioning of the chloro and fluoro substituents on the pyrimidine ring, showcasing the molecule's planarity and the effects of substitution on its electronic structure (Gudz et al., 2013).
Chemical Reactions and Properties
The reactivity of 5-Chloro-2,4-difluoropyrimidine includes its interactions with nucleophiles, showcasing a versatile chemistry that can lead to various functionalized derivatives. Such chemical behaviors underline the compound's utility as an intermediate for further synthetic applications (Gudz et al., 2013).
Scientific Research Applications
Structure and Reaction Studies : It is useful for studying the structure and reactions of chlorinated pyrimidines with nucleophiles (Gudz et al., 2013).
Synthesis of Polyfunctional Pyrimidine Systems : It can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems, particularly in regioselective sequential nucleophilic aromatic substitution processes (Parks et al., 2008).
Catalytic C-C Coupling Reactions : In catalysis, 5-Chloro-2,4-difluoropyrimidine plays a crucial role in catalytic C-C coupling reactions at nickel, particularly in highly reactive fluoro complexes (Steffen et al., 2005).
Radiosensitizing Properties : This compound has radiosensitizing properties when it replaces thymine residues in DNA (Oloff et al., 1979).
Cancer Treatment : It is being studied in the context of cancer treatment, particularly in enhancing the cytotoxic effect of 5-fluorouracil (5-FU) in human tumor cell lines (Omura, 2003).
Antiviral Properties : The compound shows antiviral properties against herpes simplex virus type 1 (Coe et al., 1982).
Anticancer Activity : Some derivatives of 5-Chloro-2,4-difluoropyrimidine demonstrate moderate anticancer activity (Lu Jiu-fu et al., 2015).
Inhibiting Transcription Factors : It aids in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Antiretroviral Activity : Certain derivatives show pronounced antiretroviral activity in cell culture (Hocková et al., 2003).
Synthesis of Medicinal Compounds : It is used in the synthesis route for important medicinal compounds (Deng & Mani, 2006).
Safety And Hazards
Future Directions
While specific future directions for 5-Chloro-2,4-difluoropyrimidine are not mentioned in the search results, fluorinated pyrimidines continue to be of great importance in medicinal applications. New developments in fluorine chemistry extend the range of compounds that can readily be prepared with fluorine substitution, and there is an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .
properties
IUPAC Name |
5-chloro-2,4-difluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZSTCLQANXKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343702 | |
Record name | 5-Chloro-2,4-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluoropyrimidine | |
CAS RN |
25151-07-9 | |
Record name | 5-Chloro-2,4-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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